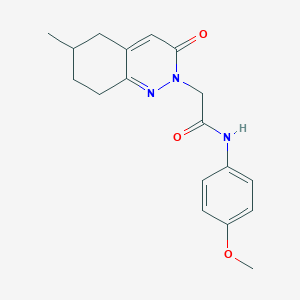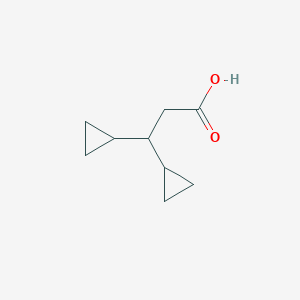
3,3-dicyclopropylpropanoic Acid
Descripción general
Descripción
3,3-dicyclopropylpropanoic Acid is a biochemical used for proteomics research . It has a molecular formula of C9H14O2 and a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for 3,3-dicyclopropylpropanoic Acid is 1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,3-dicyclopropylpropanoic Acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Bioproduction of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is a valuable chemical with applications in the industrial production of various chemicals like acrylic acid and its derivatives. It's utilized in bioplastic production when polymerized. Advances in metabolic engineering and synthetic biology have improved bio-production methods for 3-HP, including introducing heterologous pathways in microbes like Escherichia coli and Saccharomyces cerevisiae. However, the current production processes have not yet achieved levels suitable for industrial exploitation (Jers et al., 2019).
Application in Liquid-Crystal Polymerization
Benzoic acid derivatives like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid have been used to form liquid-crystalline 2:1 complexes with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. These complexes have applications in the field of materials science for developing polymers with specific properties (Kishikawa et al., 2008).
Catalytic Synthesis of Oxindoles
3,3-Disubstituted oxindoles, important in natural products and pharmaceuticals, are synthesized through various catalytic enantioselective methods. These methods include using donor-acceptor cyclopropanes and other techniques for constructing fully substituted C3 stereocenters in oxindoles, demonstrating the versatility of these chemical structures in drug discovery and synthetic methodology development (Cao et al., 2018).
Ring-Opening of Activated Cyclopropanes
Activated cyclopropanes like methyl 1-nitrocyclopropanecarboxylates have been opened using amine nucleophiles in a Lewis acid-catalyzed reaction. This methodology, preserving enantiomeric purity, is applied in synthesizing complex molecules like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Conversion to 3-Hydroxypropanoic Acid in Microbes
Bacillus subtilis has been genetically engineered for the bioconversion of glycerol into 3-HP, an important biomass-derivable chemical. This approach showcases the potential of using microbial strains for the commercial production of valuable chemicals from renewable resources (Kalantari et al., 2017).
Enantioselective Cyclopropanation
The enantioselective cyclopropanation of 3,3-diaryl-2-propen-1-ols with Et2Zn and CH2I2 yields cyclopropylmethanols, demonstrating the application of this approach in synthesizing complex molecules like cibenzoline (Miura et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3,3-dicyclopropylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAJBRHCEIFMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dicyclopropylpropanoic Acid | |
Synthesis routes and methods
Procedure details









Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

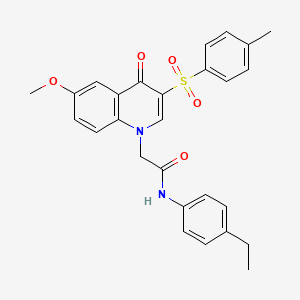
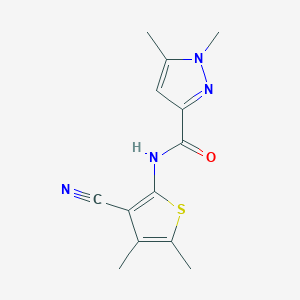
![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)
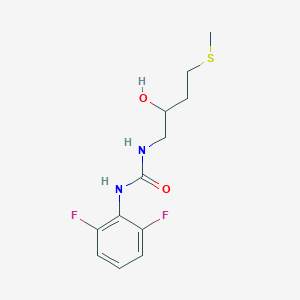
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
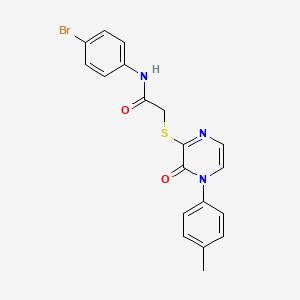
![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
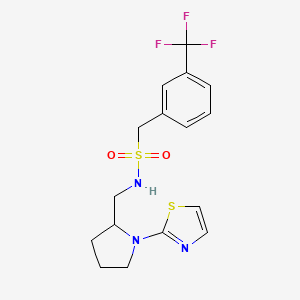
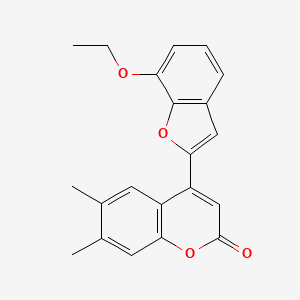
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
